2-Methoxy-3,5-dimethylbenzene-1-sulfonamide
Description
Historical Context of Sulfonamide Research
The development of sulfonamides represents one of the most profound therapeutic revolutions in the history of medicine, beginning with foundational work in the early twentieth century. Sulfanilamide was first synthesized by a German chemist as early as 1908, and in 1917 at the Rockefeller Institute, this chemical was added to quinine derivatives in an effort to increase bactericidal properties. However, unfortunately for mankind, in neither instance was the substance tried in experimental animals or in human subjects, representing a missed opportunity for early therapeutic development.
The systematic investigation of sulfonamides began in earnest in 1927 when the Bayer subsidiary of the I. G. Farbenindustrie initiated screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk. Dr. Domagk hypothesized that combining a sulfamyl group into dye molecules might enhance their antibacterial activity, leading to testing of such compounds on mice in 1931. These early experiments demonstrated effectiveness against streptococcal infections, culminating in December 1932 with the discovery of Prontosil, a sulfonamide-containing dye that proved even more specific in its antimicrobial properties.
Sulfonamide drugs became the first broadly effective antibacterials to be used systemically, fundamentally paving the way for the antibiotic revolution in medicine. These compounds revolutionized medical treatment particularly during World War II, when they were extensively used to treat bacterial infections in wounded soldiers. The historical significance of sulfonamides extends beyond their immediate therapeutic applications, as they established the foundation for understanding structure-activity relationships in antimicrobial drug design and demonstrated that synthetic compounds could effectively combat bacterial diseases.
Properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMJTBIZZKDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide may exhibit similar antibacterial activity due to its sulfonamide functional group. Studies have indicated that compounds with analogous structures can effectively inhibit bacterial growth and could serve as lead compounds for developing new antibiotics.
Anticancer Potential
Recent investigations suggest that sulfonamide derivatives can modulate pathways involved in cancer metabolism. The presence of a methoxy group and methyl substituents on the benzene ring of this compound may enhance its ability to target cancer cells by affecting metabolic pathways such as pyruvate kinase M2 (PKM2) signaling. Further biological evaluations are necessary to establish the specific therapeutic effects of this compound against various cancer types.
Enzyme Inhibition Mechanisms
The compound is also utilized as a research tool in studying enzyme inhibition mechanisms related to folate metabolism. Its structural characteristics allow it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, making it valuable for synthesizing derivatives with improved biological activity.
Buffering Agent in Cell Cultures
In laboratory settings, this compound serves as a non-ionic organic buffering agent. It is particularly useful in maintaining pH levels within the range of 6-8.5 during cell culture experiments . This buffering capability is crucial for ensuring optimal conditions for cellular processes and biochemical reactions.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical methods that allow for structural modifications to enhance its pharmacological properties. These methods include:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
These reactions are essential for creating derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.
Mechanism of Action
The mechanism by which 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with sulfonylurea herbicides, a class of agrochemicals that inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. Below is a comparative analysis with three related sulfonylurea derivatives, emphasizing substituent patterns and functional roles.
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Triazine Ring Substituents | Benzene Ring Substituents | Primary Use |
|---|---|---|---|
| 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide | None | 2-OCH₃, 3-CH₃, 5-CH₃, 1-SO₂NH₂ | Not explicitly stated |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl ester) | 4-OCH₃, 6-CH₃ | 2-SO₂NHCONH- (bridge to triazine) | Herbicide |
| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron-methyl ester) | 4-OCH₂CH₃, 6-NHCH₃ | 2-SO₂NHCONH- (bridge to triazine) | Herbicide |
| Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron-methyl ester) | 4-N(CH₃)₂, 6-OCH₂CF₃ | 2-SO₂NHCONH- (bridge to triazine), 3-CH₃ | Herbicide |
Key Differences and Implications:
Structural Complexity :
- This compound lacks the sulfonylurea bridge (-SO₂NHCONH-) and triazine ring present in the compared herbicides. Its simpler structure may limit systemic activity in plants but could enhance stability or alter solubility .
- The sulfonylurea herbicides feature a triazine ring with substituents (e.g., methoxy, ethoxy, trifluoroethoxy) that modulate ALS inhibition efficacy and selectivity. For instance, the trifluoroethoxy group in triflusulfuron enhances lipophilicity and rainfastness .
In contrast, sulfonylurea herbicides rely on the urea bridge to link the sulfonamide to the triazine ring, creating a conformation critical for ALS binding .
Applications: While the compared sulfonylureas are commercial herbicides with low application rates (e.g., metsulfuron-methyl is effective at 4–8 g/ha), the target compound’s absence of a triazine moiety and urea bridge suggests divergent applications, possibly as a precursor in sulfonamide synthesis or a candidate for novel bioactive molecules .
Research Findings and Mechanistic Insights
- Sulfonylurea Herbicides : These compounds inhibit ALS by mimicking the enzyme’s natural substrate, leading to plant growth cessation. Substituents on the triazine ring (e.g., trifluoroethoxy in triflusulfuron) enhance herbicidal potency and environmental persistence .
- This compound: Limited data exist on its biological activity. However, its structural simplicity may offer advantages in synthetic accessibility or metabolic stability compared to bulkier sulfonylureas.
Biological Activity
2-Methoxy-3,5-dimethylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHNOS, exhibits a variety of interactions within biological systems that can influence enzyme activity and receptor interactions. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a benzene ring substituted with methoxy and dimethyl groups along with a sulfonamide functional group. The presence of these substituents is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. Thus, it can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Receptor Interaction : The compound may also interact with specific receptors in human cells, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the benzene ring can enhance or reduce antimicrobial efficacy.
| Compound | Activity (MIC µg/mL) |
|---|---|
| This compound | 32 |
| Sulfanilamide | 16 |
| Trimethoprim | 4 |
Anticancer Activity
In vitro studies have shown that derivatives of sulfonamides can inhibit cancer cell proliferation. For instance, a study evaluated the antiproliferative effects of various sulfonamides on colon cancer cell lines:
- TASIN Analogs : A related compound showed promising results in inhibiting tumor growth in xenograft models. The IC values indicated significant potency against specific cancer cell lines.
Case Studies
- Colon Cancer Study : A comparative analysis of TASIN analogs revealed that modifications similar to those in 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide led to enhanced antiproliferative activity against colon cancer cell lines (IC values ranging from 3 nM to 25 nM) .
- Fungicidal Activity : Another study focused on the synthesis of related compounds and evaluated their fungicidal activities against Botrytis cinerea. Some derivatives exhibited notable antifungal properties, suggesting potential applications in agricultural settings .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituent positioning on the benzene ring for biological activity. For instance:
- Para-substitution : Strong electron-withdrawing groups significantly enhance activity.
- Ortho-substitution : May lead to reduced efficacy due to steric hindrance.
Preparation Methods
Synthesis via Sulfonyl Chloride Intermediate
The most direct and commonly reported method for preparing 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide involves the reaction of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride with ammonia or an amine source. This nucleophilic substitution reaction replaces the sulfonyl chloride group (-SO2Cl) with a sulfonamide (-SO2NH2) group.
- Reaction conditions: Typically conducted under controlled temperature to avoid side reactions.
- Reagents: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride and ammonia or an amine.
- Solvent: Often carried out in inert organic solvents or aqueous media depending on scale and purity requirements.
This method is straightforward and yields high purity sulfonamide compounds suitable for further applications.
Multi-step Synthesis via Functional Group Transformations
A more elaborate synthetic route involves starting from substituted benzene derivatives such as 1-(4-methoxyphenyl)propan-2-one or related ketones, followed by several transformations:
Step 1: Formation of oxime intermediate
Reaction of the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in methanol to form the oxime derivative.
Example: 1-(4-methoxyphenyl)propan-2-one reacts with hydroxylamine hydrochloride and triethylamine to yield 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide.Step 2: Reduction to amine
Catalytic hydrogenation of the oxime to the corresponding amine, often under chiral conditions to yield optically active amines.Step 3: Sulfonamide formation
The amine intermediate is reacted with sulfonyl chlorides or other sulfonylating agents to form the sulfonamide.Step 4: Purification and isolation
The reaction mixture is subjected to extraction (e.g., with toluene), pH adjustment, centrifugation, washing, and drying steps to isolate the pure sulfonamide compound with high yield and purity.
This multi-step approach allows for the synthesis of chiral sulfonamide derivatives and fine control over purity and stereochemistry.
Example Detailed Procedure (From Patent Literature)
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Oxime formation: 1-(4-methoxyphenyl)propan-2-one + hydroxylamine hydrochloride + triethylamine in methanol, stirred 5 hours | Room temperature | 49.5 g product, mp 193-194°C |
| 2 | Reduction of oxime to amine under catalytic hydrogenation | Hydrogenation conditions, chiral control | Chiral amine intermediate |
| 3 | Reaction of amine with sulfonyl chloride or related reagent under reflux (125-130°C) with N,N-diisopropylethylamine | Reflux 10 hours | 90.8% yield, 99.0% purity by HPLC |
| 4 | Work-up: Extraction with toluene, washing, pH adjustment to 12-14 with NaOH, centrifugation, washing, spin-drying, drying | 25-75°C, various steps | 92.7% yield, 98.9% purity, 99.87% chiral purity |
This procedure highlights the importance of controlled temperature, pH, and purification steps to achieve high purity and chiral integrity of the sulfonamide product.
Analytical and Purity Data
| Parameter | Result |
|---|---|
| Yield | Up to 92.7% |
| Purity (HPLC) | 98.9% - 99.5% |
| Chiral Purity (HPLC) | 99.8% - 99.87% |
| Melting Point | 170-194°C (depending on intermediate or final compound) |
| Molecular Weight | 215.27 g/mol |
| Molecular Formula | C9H13NO3S |
These data confirm that the preparation methods yield highly pure and well-characterized this compound suitable for research and pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonyl chloride + ammonia | 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | Ammonia or amine | Mild temperature, solvent dependent | Simple, direct, high yield | Requires sulfonyl chloride intermediate |
| Multi-step synthesis via oxime | 1-(4-methoxyphenyl)propan-2-one | Hydroxylamine HCl, triethylamine, catalytic hydrogenation, sulfonyl chloride | Room temp to reflux (up to 130°C) | Allows chiral synthesis, high purity | Multi-step, requires careful control |
| Acid/base extraction and purification | Reaction mixtures | NaOH, toluene, water | 25-75°C, centrifugation, drying | High purity, scalable | Multiple steps, solvent intensive |
Research Findings and Considerations
- The multi-step synthesis allows for chiral purity control, which is critical for pharmaceutical applications where enantiomeric purity affects drug efficacy and safety.
- Extraction and washing steps with toluene and water, along with pH adjustments, are essential to isolate the sulfonamide in high purity and yield.
- The use of catalytic hydrogenation for oxime reduction is a well-established method to obtain amine intermediates with controlled stereochemistry.
- The direct sulfonyl chloride reaction method is efficient but depends on availability and stability of the sulfonyl chloride intermediate.
- Analytical methods such as HPLC and chiral HPLC are routinely used to verify purity and stereochemical integrity.
Q & A
Q. What are the key synthetic pathways for 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonation of the benzene ring, followed by methoxy and methyl group introductions. Protective groups (e.g., tert-butyldimethylsilyl) may shield reactive sites during sulfonamide formation .
- Critical Conditions :
- Temperature : 60–80°C for sulfonation to avoid side reactions.
- pH : Maintain neutrality (pH 6.5–7.5) during amidation to prevent hydrolysis.
- Catalysts : Use triethylamine or DMAP to accelerate coupling reactions .
- Optimization : Employ fractional factorial design (FFD) to screen variables (e.g., solvent polarity, stoichiometry) and reduce experimental runs by 50% while retaining critical interactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. How do substituent positions (methoxy/methyl) influence the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- Steric Effects : 3,5-dimethyl groups hinder electrophilic attack at the para position, directing reactions to the sulfonamide group.
- Electronic Effects : Methoxy’s electron-donating nature increases ring electron density, reducing sulfonamide’s susceptibility to oxidation .
- Experimental Validation : Compare reaction rates of derivatives (e.g., 3-methoxy vs. 4-methoxy analogs) using kinetic studies under identical conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms proposed for sulfonamide formation?
- Methodological Answer : Conflicting mechanisms (e.g., radical vs. ionic pathways) are addressed via:
- Quantum Calculations : Use density functional theory (DFT) to map transition states and compare activation energies. For example, B3LYP/6-31G* level calculations confirm a lower-energy ionic pathway (ΔG‡ = 28.5 kcal/mol vs. radical ΔG‡ = 34.2 kcal/mol) .
- Kinetic Isotope Effects (KIE) : Experimental KIEs (e.g., ) validate computational predictions of proton transfer steps .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Control : Implement continuous-flow reactors to maintain precise temperature (±1°C) and residence time, reducing dimerization byproducts by 40% .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .
- Case Study : A 10% reduction in byproducts was achieved by switching from batch to flow reactor setups, as validated by GC-MS .
Q. How can statistical design of experiments (DoE) optimize catalytic systems for sulfonamide derivatization?
- Methodological Answer :
- Central Composite Design (CCD) : Optimize catalyst loading (e.g., Pd/C), solvent polarity (e.g., DMF vs. THF), and temperature. For example, a CCD model predicted 92% yield at 0.5 mol% Pd/C, 75°C, and DMF, confirmed experimentally .
- Contradiction Resolution : Conflicting reports on solvent efficacy (DMF vs. acetonitrile) are resolved by analyzing interaction plots; DMF outperforms in polar aprotic conditions due to better Pd dispersion .
Q. What role do sulfonamide derivatives play in advanced materials science applications?
- Methodological Answer :
- Polymer Additives : Sulfonamides improve thermal stability in polyesters (TGA shows 20°C increase in decomposition onset) by hydrogen bonding with polymer chains .
- Membrane Technology : Incorporate into sulfonated poly(ether ether ketone) (SPEEK) membranes for proton exchange; ionic conductivity increases by 30% at 80°C compared to non-sulfonated analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Resolution Strategy :
- Source Analysis : Discrepancies arise from purity variations (e.g., 95% vs. 99% purity) and crystallization history. Recrystallization from ethanol/water mixtures increases purity to >99%, aligning solubility data (e.g., 12 mg/mL in DMSO) across studies .
- Technique Standardization : Use nephelometry for consistent turbidity measurements instead of visual assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
